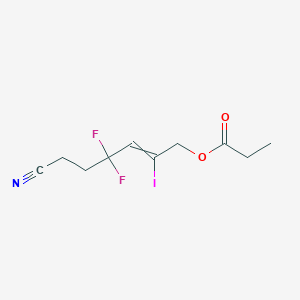![molecular formula C10H23NO3Si B14259220 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 382618-27-1](/img/structure/B14259220.png)
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is a versatile organosilane compound. It is characterized by the presence of both an amine group and a trimethoxysilyl group, making it useful in various chemical applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 2-methyl-2-propen-1-amine with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this reaction include toluene or hexane, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants. The product is typically purified through distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Condensation: Catalyzed by acids or bases.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their mechanical properties and durability
Mechanism of Action
The mechanism of action of 2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- involves the formation of covalent bonds between the amine group and various substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and adhesion .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Trimethoxysilyl)propyl methacrylate
- (3-Aminopropyl)trimethoxysilane
Uniqueness
2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is unique due to its combination of an amine group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly useful as a coupling agent. Its ability to form stable bonds with both organic and inorganic materials sets it apart from other similar compounds .
Properties
CAS No. |
382618-27-1 |
|---|---|
Molecular Formula |
C10H23NO3Si |
Molecular Weight |
233.38 g/mol |
IUPAC Name |
2-methyl-N-(3-trimethoxysilylpropyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H23NO3Si/c1-10(2)9-11-7-6-8-15(12-3,13-4)14-5/h11H,1,6-9H2,2-5H3 |
InChI Key |
YZYIHFGMRAWGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


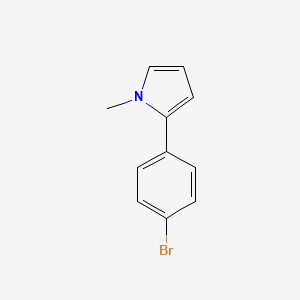
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)

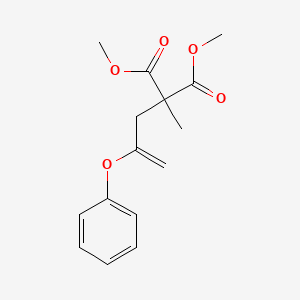
![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
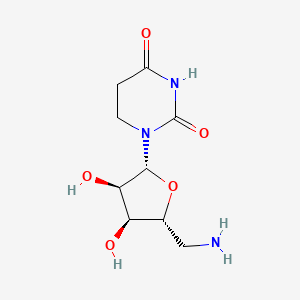
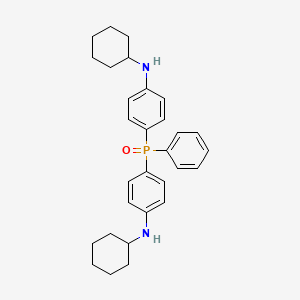
![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)
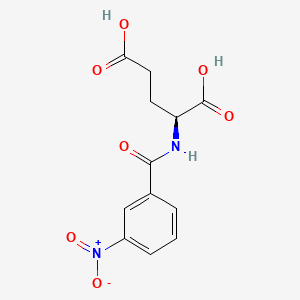
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)

![2,7,7-Trimethylbicyclo[3.1.1]hept-1(6)-en-2-ol](/img/structure/B14259214.png)

